1-Bromo-7-chloro-2,6-naphthyridine
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Overview
Description
1-Bromo-7-chloro-2,6-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family Naphthyridines are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-7-chloro-2,6-naphthyridine typically involves the halogenation of 2,6-naphthyridine. One common method includes the bromination and chlorination of the naphthyridine core under controlled conditions. For instance, bromine and chlorine can be introduced using reagents like N-bromosuccinimide (NBS) and thionyl chloride (SOCl2) in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes. These processes are optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-7-chloro-2,6-naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted naphthyridines, while oxidation and reduction can lead to different oxidized or reduced derivatives .
Scientific Research Applications
1-Bromo-7-chloro-2,6-naphthyridine has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of pharmacologically active compounds, including anticancer and antimicrobial agents.
Biological Studies: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Material Science: It is used in the development of novel materials with specific electronic and photophysical properties.
Mechanism of Action
The mechanism of action of 1-Bromo-7-chloro-2,6-naphthyridine involves its interaction with molecular targets such as enzymes and receptors. The bromine and chlorine substitutions play a crucial role in its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1,6-Naphthyridine: A parent compound with similar core structure but without halogen substitutions.
1-Bromo-2,6-naphthyridine: Similar but lacks the chlorine substitution.
7-Chloro-2,6-naphthyridine: Similar but lacks the bromine substitution.
Uniqueness
1-Bromo-7-chloro-2,6-naphthyridine is unique due to its dual halogen substitutions, which confer distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C8H4BrClN2 |
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Molecular Weight |
243.49 g/mol |
IUPAC Name |
1-bromo-7-chloro-2,6-naphthyridine |
InChI |
InChI=1S/C8H4BrClN2/c9-8-6-3-7(10)12-4-5(6)1-2-11-8/h1-4H |
InChI Key |
UVMIAHCGXMPTSV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C2=CC(=NC=C21)Cl)Br |
Origin of Product |
United States |
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